molecular formula C18H22ClN3O3S B2407069 2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide CAS No. 899758-57-7

2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide

Cat. No.: B2407069
CAS No.: 899758-57-7
M. Wt: 395.9
InChI Key: ATQFNVFVGXMGNO-UHFFFAOYSA-N
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Description

2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazinone ring, a chloro-methoxyphenyl group, and a sulfanyl-acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro-methoxyphenyl group: This step involves the substitution reaction where a chloro-methoxyphenyl group is introduced to the pyrazinone ring.

    Formation of the sulfanyl-acetamide linkage: This step involves the reaction of the intermediate compound with a sulfanyl-acetamide precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. The chloro-methoxyphenyl group and the pyrazinone ring play crucial roles in binding to these targets, potentially inhibiting their activity. The sulfanyl-acetamide linkage may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the pyrazinone ring and the sulfanyl-acetamide linkage distinguishes it from other similar compounds, providing it with unique chemical and biological properties.

Properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c1-12(2)6-7-20-16(23)11-26-17-18(24)22(9-8-21-17)13-4-5-15(25-3)14(19)10-13/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQFNVFVGXMGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC=CN(C1=O)C2=CC(=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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